RP-HPLC Resolution of Five Lenalidomide Genotoxic Impurities: MON (2,6-Isomer) Displays a Unique Linearity Range and Retention Window
In a validated RP-HPLC method simultaneously quantifying five lenalidomide-related genotoxic impurities on an Ascentis Express F5 column (150 × 4.6 mm, 2.7 μm) with UV detection at 210 nm, methyl 2-(bromomethyl)-6-nitrobenzoate (designated MON) exhibited a linearity range of 3.96–89.1 ppm [1]. This range differs from those of the four co-analyzed comparators: methyl 2-(chloromethyl)-3-nitrobenzoate (MCN, 4.59–91.2 ppm), methyl 2-(bromomethyl)-5-nitrobenzoate (MMM, 6.58–90.0 ppm), methyl 2-(bromomethyl)-4-nitrobenzoate (MPN, 6.47–89.7 ppm), and 2-methyl-3-nitrobenzoic acid methyl ester (MNM, 4.28–90.1 ppm) [1]. MON possesses the widest linear dynamic range among the four bromomethyl-nitrobenzoate congeners and the lowest lower limit of the calibration range (3.96 ppm), providing superior sensitivity for trace-level quantification in pharmaceutical impurity analysis [1].
| Evidence Dimension | RP-HPLC calibration linearity range (ppm) for genotoxic impurity quantification in lenalidomide drug substance |
|---|---|
| Target Compound Data | MON: 3.96–89.1 ppm |
| Comparator Or Baseline | MCN (chloro analog): 4.59–91.2 ppm; MMM (2,5-isomer): 6.58–90.0 ppm; MPN (2,4-isomer): 6.47–89.7 ppm; MNM (non-brominated precursor): 4.28–90.1 ppm |
| Quantified Difference | MON has the lowest lower-limit-of-quantitation (3.96 ppm vs. 4.28–6.58 ppm for comparators) and the widest range among bromomethyl congeners; MON is chromatographically baseline-resolved from all four comparators under isocratic conditions (0.1% perchloric acid / methanol–acetonitrile 55:45 v/v) |
| Conditions | Waters HPLC with Ascentis Express F5 (150 × 4.6 mm, 2.7 μm); mobile phase: 0.1% HClO₄ (A) / 80% MeOH + 20% ACN (B), 55:45 v/v; detection at 210 nm; all impurities stable in lenalidomide test samples for ≥24 h |
Why This Matters
For ANDA filers and QC laboratories, the validated chromatographic resolution of MON from its regioisomers and the chloro-analog means that purchasing the 2,6-isomer with a documented certificate of analysis eliminates the risk of co-elution or misidentification that could invalidate a regulatory impurity method.
- [1] Gaddam, K.; Kanne, S.; Gundala, T. R.; Mamilla, Y. R.; Chinna, G. R. N. Determination of Possible Potential Genotoxic Impurities in Lenalidomide Drug Substance by Simple RP-HPLC Method. Asian J. Chem. 2020, 32(12), 2965–2970. View Source
